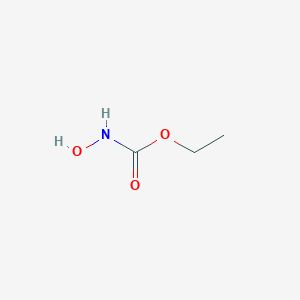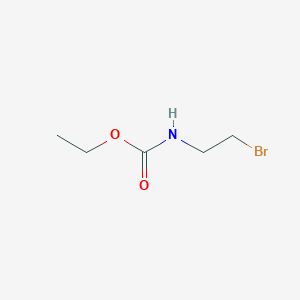
7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic acid (7-Cl-1-CP-DHM-4-OXO-3-QC) is an organic compound that has a wide range of applications in scientific research and other fields. It has been studied extensively for its unique properties and potential uses. 7-Cl-1-CP-DHM-4-OXO-3-QC is a derivative of quinolinecarboxylic acid, a type of organic acid, and is composed of seven chlorine atoms, one cyclopropyl group, one dihydro group, eight methyl groups, and four oxo groups. This compound has been found to have a variety of biological and physiological effects, including antifungal and antiviral activity, and is also used in the synthesis of other compounds. In
Scientific Research Applications
Antibacterial Activity and Synthesis
- 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid and its derivatives have been explored for their antibacterial properties. One study synthesized various analogues, finding that certain compounds showed higher potency against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa compared to ciprofloxacin (Ye, 1995).
- Another research focused on the synthesis and testing of these compounds for antibacterial activity, particularly against Gram-positive bacteria like Streptococcus pneumoniae. The introduction of a methyl group at certain positions of the quinoline nucleus enhanced their antibacterial effects (Miyamoto et al., 1995).
Chemical Synthesis and Modifications
- Research on the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which is structurally similar, was done via a process involving selective deprotonation and methylation. This highlights the complexity and precision required in synthesizing such compounds (Kiely, 1991).
Electrochemical Studies
- A study on electrochemical aspects of a related compound, l-cyclopropyl-6-fluoro-I,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, was conducted. This research is pivotal in understanding the electrochemical properties and mechanisms of these compounds, crucial for their application in medicinal chemistry (Srinivasu et al., 1999).
In Vitro Antimycobacterial Evaluation
- Compounds similar to this compound have been evaluated for their in-vitro antimycobacterial activities, showing the potential of such compounds in treating bacterial infections including tuberculosis (Senthilkumar et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid is currently unknown. This compound is a research chemical and more studies are needed to identify its primary targets and their roles .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. As a research chemical, it’s possible that this compound could affect various biochemical pathways. More research is needed to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of this compound are currently unknown .
properties
IUPAC Name |
7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-7-11(15)5-4-9-12(7)16(8-2-3-8)6-10(13(9)17)14(18)19/h4-6,8H,2-3H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBYOJZNJRIKFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)
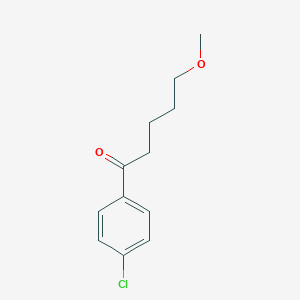

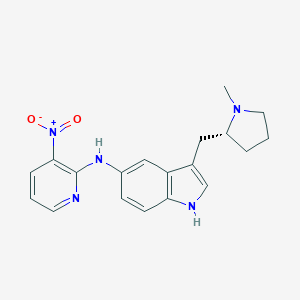

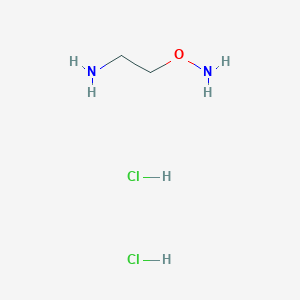
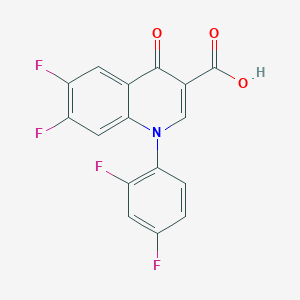


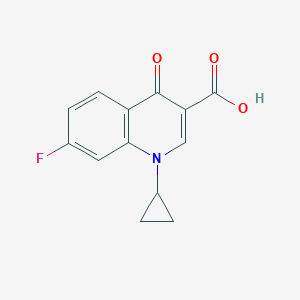
![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)
